molecular formula C8H12O2 B6150094 ethyl 2-cyclopropylprop-2-enoate CAS No. 133772-85-7

ethyl 2-cyclopropylprop-2-enoate

Cat. No.: B6150094
CAS No.: 133772-85-7
M. Wt: 140.18 g/mol
InChI Key: JKVGLCVPMJGART-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropylprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers. This compound, with its unique cyclopropyl group, is of interest in various fields of scientific research and industrial applications.

Preparation Methods

Ethyl 2-cyclopropylprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 2-cyclopropylprop-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time. For example, the use of solid acid catalysts or enzymatic catalysts can be explored to optimize the production process.

Chemical Reactions Analysis

Ethyl 2-cyclopropylprop-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce 2-cyclopropylprop-2-enoic acid and ethanol.

    Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include Grignard reagents and organolithium compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-cyclopropylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which ethyl 2-cyclopropylprop-2-enoate exerts its effects involves interactions with specific molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid and alcohol. The cyclopropyl group may also interact with biological membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Ethyl 2-cyclopropylprop-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate While all these compounds share the ester functional group, the presence of the cyclopropyl group in this compound imparts unique chemical and physical properties

Similar compounds include:

    Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.

    Methyl butyrate: Known for its fruity odor and used in the food industry as a flavoring agent.

This compound stands out due to its unique structure and the potential for diverse applications in research and industry.

Properties

CAS No.

133772-85-7

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

ethyl 2-cyclopropylprop-2-enoate

InChI

InChI=1S/C8H12O2/c1-3-10-8(9)6(2)7-4-5-7/h7H,2-5H2,1H3

InChI Key

JKVGLCVPMJGART-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C1CC1

Purity

95

Origin of Product

United States

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